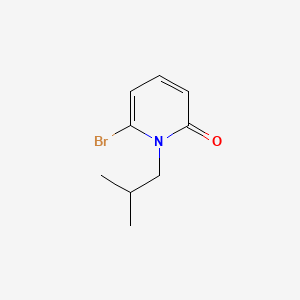

6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

6-bromo-1-(2-methylpropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-11-8(10)4-3-5-9(11)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUVMXNPZCGVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor followed by the introduction of the 2-methylpropyl group. One common method involves the bromination of 1-(2-methylpropyl)-1,2-dihydropyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted dihydropyridin-2-one derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-methylpropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound is compared below with 6-Bromo-3-isopropoxy-2-methylpyridine (CAS: 1392466-94-2), a structurally related pyridine derivative sharing the same molecular formula (C₉H₁₂BrNO) and weight (230.11 g/mol) but differing in substitution patterns and core saturation .

Table 1: Structural and Functional Comparison

| Parameter | 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one | 6-Bromo-3-isopropoxy-2-methylpyridine |

|---|---|---|

| Core Structure | 1,2-Dihydropyridin-2-one (partially saturated) | Pyridine (fully aromatic) |

| Substituents | - Br (position 6) | - Br (position 6) |

| - 2-Methylpropyl (position 1) | - Isopropoxy (position 3) | |

| - Methyl (position 2) | ||

| Key Functional Groups | Lactam (amide-like ring) | Ether (isopropoxy) |

| Potential Reactivity | - Susceptible to nucleophilic attack at carbonyl | - Ether cleavage under acidic conditions |

| - Hydrogen-bond donor/acceptor capacity | - Aromatic electrophilic substitution | |

| Applications | - Medicinal chemistry (kinase intermediates) | - Agrochemical intermediates |

| - Ligand synthesis | - Cross-coupling reactions |

Key Differences

The fully aromatic pyridine derivative exhibits greater stability and π-π stacking interactions, favoring use in materials science or catalysis.

The isopropoxy group in the pyridine derivative introduces electron-donating effects, altering regioselectivity in electrophilic substitution reactions.

Reactivity: The lactam moiety in the dihydropyridinone is reactive toward nucleophiles (e.g., Grignard reagents), enabling functionalization at the carbonyl position. The pyridine derivative’s ether group may undergo cleavage under strong acids or bases, limiting its utility in harsh synthetic conditions.

Broader Context: Substituent Influence Across Compound Classes

While this compound is compared here to pyridine derivatives, the 2-methylpropyl substituent also appears in unrelated compounds like 2-Methylpropyl methyl methylphosphonate (CAS: 150799-85-2), an organophosphorus compound . Though structurally distinct, the shared alkyl group highlights how branching can enhance thermal stability and reduce volatility across diverse chemical classes.

Biological Activity

6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a 2-methylpropyl group at the 1st position of the dihydropyridin-2-one ring. Its unique structure contributes to its reactivity and biological activity.

Chemical Formula : C9H12BrN O

IUPAC Name : 6-bromo-1-(2-methylpropyl)pyridin-2-one

CAS Number : 1784342-35-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations suggest that it may have anticancer properties, potentially acting through mechanisms that inhibit cancer cell proliferation .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to certain receptors or enzymes, which may lead to the inhibition or activation of biochemical pathways involved in disease processes.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| 6-Chloro-1-(2-methylpropyl)-1,2-dihydropyridin-2-one | Chlorine | Moderate antimicrobial activity |

| 6-Fluoro-1-(2-methylpropyl)-1,2-dihydropyridin-2-one | Fluorine | Limited anticancer activity |

| 6-Iodo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one | Iodine | Enhanced cytotoxicity in vitro |

This table illustrates how variations in halogen substituents can influence the biological properties of dihydropyridinones.

Study on Antimicrobial Activity

A study published in Molecules evaluated various dihydropyridinones for their antimicrobial efficacy. The results indicated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Research

In a recent investigation into the anticancer potential of dihydropyridinones, it was found that this compound inhibited the growth of human cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What are the key structural features of 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one that influence its reactivity in synthetic applications?

The compound’s reactivity is governed by its bromine substituent at the 6-position, which serves as a leaving group in nucleophilic substitution reactions, and the 2-methylpropyl group at the 1-position, which introduces steric effects. The dihydropyridin-2-one core provides a partially unsaturated ring system, enabling both electrophilic and radical reactions. For characterization, prioritize - and -NMR to confirm substitution patterns and assess steric hindrance from the isobutyl group .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Microwave-assisted synthesis (e.g., 100°C for 30 minutes under sealed conditions) enhances reaction efficiency compared to traditional heating, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses. Purification via recrystallization (e.g., ethanol) is critical to achieve >95% purity, as noted in catalog data .

Q. What stability considerations are essential for handling and storing this compound?

Store under inert conditions (argon or nitrogen) at 2–8°C to prevent degradation of the bromine substituent and oxidation of the dihydropyridinone ring. Monitor purity via HPLC-MS periodically, as moisture or light exposure may lead to hydrolysis or radical side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the dihydropyridinone ring be addressed?

Regioselectivity is influenced by the electron-withdrawing bromine atom and steric effects of the 2-methylpropyl group. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via deuterium-labeling or competitive kinetic studies clarifies dominant pathways. For example, bromine at C6 directs electrophilic attacks to C5 or C3 positions .

Q. What spectroscopic techniques are most effective for resolving contradictory data in structural characterization?

Combine -NMR (to identify coupling patterns), -NMR with DEPT-135 (to distinguish CH/CH groups), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly in the dihydropyridinone ring .

Q. How can mechanistic insights into bromine-mediated coupling reactions be obtained?

Use isotopic labeling (e.g., ) to track bromine displacement pathways. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) reveal transition states, while in situ IR spectroscopy monitors intermediate formation. Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids can further validate mechanistic hypotheses .

Q. How should researchers address discrepancies in reported synthetic yields for analogous brominated heterocycles?

Systematically compare reaction parameters (e.g., catalyst loading, solvent polarity, heating method). For example, microwave synthesis often achieves higher yields than conventional methods due to uniform heating. Replicate conflicting protocols with controlled variables and analyze byproducts via GC-MS to identify yield-limiting side reactions .

Q. What computational approaches are recommended for predicting the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects, while docking studies (if applicable) explore bioactivity against protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.